![molecular formula C20H22N2O2S B14367752 N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide CAS No. 90264-11-2](/img/structure/B14367752.png)
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring system substituted with a sulfonamide group and a diethylamino group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide typically involves the reaction of 4-(diethylamino)aniline with naphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or similar organic solvent
Temperature: Room temperature
Reaction Time: 24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Substitution: The naphthalene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of oxidized products such as sulfoxides and sulfones.
Reduction: Formation of reduced products such as amines.
Scientific Research Applications
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the desired therapeutic effects. The diethylamino group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide: Similar structure with a dimethylamino group instead of a diethylamino group.
N-Phenylnaphthalen-1-amine: Similar structure with an amine group instead of a sulfonamide group.
Uniqueness
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide is unique due to the presence of both the diethylamino group and the sulfonamide group, which confer specific chemical and biological properties
Properties
CAS No. |
90264-11-2 |
|---|---|
Molecular Formula |
C20H22N2O2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O2S/c1-3-22(4-2)18-14-12-17(13-15-18)21-25(23,24)20-11-7-9-16-8-5-6-10-19(16)20/h5-15,21H,3-4H2,1-2H3 |
InChI Key |
JCFWBEIPAWIGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
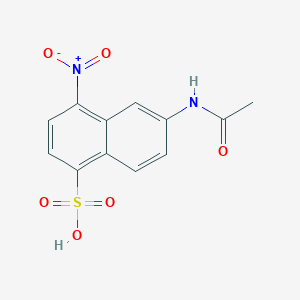
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
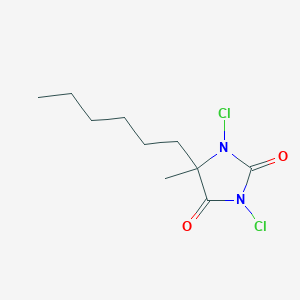
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
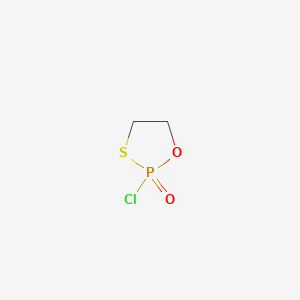

![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
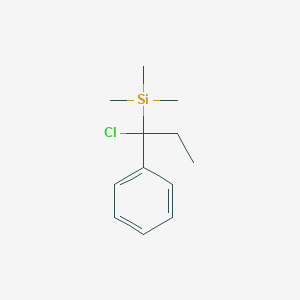
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
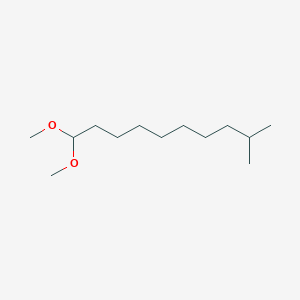
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
